(4E)-2-(3,4-dimethoxyphenyl)-4-[2-(4-methoxyphenyl)hydrazinylidene]-1,3-oxazol-5(4H)-one
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Overview
Description
(4E)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxyphenyl Groups: Methoxyphenyl groups can be introduced via electrophilic aromatic substitution reactions.
Hydrazinylidene Group Addition: The hydrazinylidene group can be added through condensation reactions with hydrazine derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the hydrazinylidene group, potentially converting it to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.
Medicine
In medicine, the compound or its derivatives could be investigated for therapeutic applications, including drug development for various diseases.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (4E)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE would depend on its specific application. For example, if used as an antimicrobial agent, it might target bacterial cell walls or enzymes. If used in drug development, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4E)-2-(3,4-DIMETHOXYPHENYL)-4-[2-(4-METHOXYPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: This compound is unique due to its specific combination of functional groups.
Other Oxazole Derivatives: Compounds with similar oxazole rings but different substituents.
Hydrazinylidene Compounds: Compounds with hydrazinylidene groups but different core structures.
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]-1,3-oxazol-5-ol |
InChI |
InChI=1S/C18H17N3O5/c1-23-13-7-5-12(6-8-13)20-21-16-18(22)26-17(19-16)11-4-9-14(24-2)15(10-11)25-3/h4-10,22H,1-3H3 |
InChI Key |
PALXIZVBIDVRPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(OC(=N2)C3=CC(=C(C=C3)OC)OC)O |
Origin of Product |
United States |
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